2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-12-15-4-3-9-22-20(15)27-16-7-10-24(11-8-16)19(26)13-25-14-23-17-5-1-2-6-18(17)25/h1-6,9,14,16H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBFOOXYONBERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities. They are known to interact with various targets, leading to their use in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis.
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. The exact interaction of this compound with its targets would depend on the specific target and the context of its use.
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that this compound could potentially affect multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific target of the compound.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
The compound 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile (CAS Number: 1797341-95-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.4 g/mol. The structure includes a benzo[d]imidazole moiety, which is known for its pharmacological significance, particularly in antimicrobial and anti-inflammatory activities.
Antibacterial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antibacterial properties against various strains of bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values ranging from 15.625 to 125 μM .
- The mechanism of action often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis, leading to bactericidal effects .
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida albicans. In studies, related compounds showed:
- MIC values ranging from 16.69 to 78.23 µM against C. albicans and moderate activity against other fungal strains .
- The ability to inhibit biofilm formation, which is critical in treating persistent fungal infections .
Anti-inflammatory Activity
The benzo[d]imidazole moiety is associated with anti-inflammatory effects. Studies have demonstrated that compounds containing this structure can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS-stimulated macrophages:
- Compounds similar to This compound have shown up to 35% reduction in pyroptotic cell death and significant decreases in IL-1β release at concentrations around 10 µM .
The biological activity of This compound can be attributed to several mechanisms:
- Protein Synthesis Inhibition : Similar compounds have been shown to interfere with bacterial ribosome function, leading to halted protein synthesis.
- Nucleic Acid Disruption : The presence of nitrile groups may enhance interactions with nucleic acids, disrupting replication processes.
- Quorum Sensing Interference : Some studies suggest that the compound may affect quorum sensing pathways in bacteria, thereby reducing biofilm formation and virulence .
Case Studies
Several case studies highlight the effectiveness of related compounds:
- A study demonstrated that a derivative exhibited a broad spectrum of antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
- Another investigation into antifungal properties revealed that certain derivatives significantly inhibited biofilm formation without affecting planktonic cells, indicating a targeted mechanism that could be beneficial for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antibacterial properties. The incorporation of the benzo[d]imidazole moiety into the structure of 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile may enhance its efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly in the context of pyroptosis inhibition. Studies demonstrate that modifications to the piperidine ring and benzo[d]imidazole structure can lead to compounds that significantly reduce pyroptotic cell death and interleukin-1 beta (IL-1β) release in macrophages. For example, one derivative exhibited a 39.2% inhibition rate of pyroptosis at a concentration of 10 µM .
Case Study 1: Antibacterial Evaluation
In a study evaluating various derivatives of benzimidazole, several compounds were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to this compound showed promising results, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Pyroptosis Inhibition
A series of experiments focused on assessing the compound's ability to inhibit pyroptosis in macrophages treated with lipopolysaccharides (LPS). The results indicated a dose-dependent response where certain derivatives significantly reduced cell death and inflammatory cytokine release . This highlights the potential application of such compounds in treating inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues with Benzoimidazole-Piperidine Hybrids
Compounds sharing the benzoimidazole-piperidine scaffold exhibit diverse pharmacological activities depending on substituent variations:
Key Observations :
- Substituent Impact: The acetyl-nicotinonitrile group in the target compound distinguishes it from analogues like domperidone (which has a benzoimidazolone-piperidine core) and VU0155069 (with a naphthamide substituent). Nitrile groups often enhance metabolic stability and binding affinity in drug design.
- Synthetic Efficiency : Compound 19 () achieved a 79% yield via alkylation, suggesting efficient coupling strategies for piperidine-benzoimidazole hybrids .
Functional Group Variations in Benzoimidazole Derivatives
- 2-(2-(Benzylthio)-1H-Benzo[d]imidazol-1-yl) Acetic Acid Derivatives : These compounds () replace the acetyl-piperidine group with benzylthio and acetic acid moieties. Such modifications are associated with varied biological activities, including antimicrobial and anticancer properties, as reported in PubChem datasets .
- Thioacetamide Analogues : 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(p-tolyl)acetamide () highlights the role of sulfur-containing substituents, which may influence redox activity or enzyme inhibition .
Q & A
Q. What are the established synthetic pathways for 2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, and what key intermediates are involved?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzoimidazole core (e.g., condensation of o-phenylenediamine derivatives with nitriles or aldehydes under acidic conditions) .
- Step 2 : Acetylation of the piperidine ring at the 4-position. describes using HBr in reflux conditions to functionalize piperidine derivatives with benzoimidazole moieties .
- Step 3 : Coupling the acetylated piperidine intermediate to the nicotinonitrile scaffold via an ether linkage. Similar methods in use nucleophilic substitution with optimized temperatures (80–100°C) and polar aprotic solvents like DMF .
Key intermediates include:
- 1-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)piperidin-4-ol (piperidine intermediate).
- 2-Chloronicotinonitrile (nicotinonitrile precursor).
Q. What spectroscopic and analytical methods are critical for characterizing this compound and verifying its purity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and connectivity. For example, highlights pyridazine-thioacetamide derivatives analyzed via H NMR to verify aryl-thioether linkages .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy). uses ESI-MS for bis(benzoimidazo[1,2-a]pyridines) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile stretch ~2200 cm, acetyl C=O ~1700 cm) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .
Q. How is the compound initially screened for biological activity, and what targets are hypothesized?
- Enzyme Inhibition Assays : and describe testing against dihydrofolate reductase (DHFR) or microbial enzymes via UV-Vis kinetics .
- Cellular Assays : Cytotoxicity screening (e.g., MTT assays) in cancer cell lines to identify antiproliferative effects .
- Hypothesized Targets : Kinases or G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors (e.g., ’s piperidine-benzimidazole derivatives targeting histamine receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability for this compound?
- Design of Experiments (DoE) : Use fractional factorial designs to evaluate variables like temperature, solvent (DMF vs. DMSO), and catalyst loading. emphasizes DoE for minimizing trials while maximizing data robustness .
- Catalyst Screening : Palladium or copper catalysts for coupling steps (e.g., Ullmann-type reactions for ether formation) .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the piperidine oxygen .
- Yield Data : Pilot studies report 40–60% yields; optimization via reflux time adjustments (8–12 hrs) and inert atmospheres can increase yields to ~75% .
Q. What structure-activity relationship (SAR) strategies are employed to enhance the compound’s bioactivity?
Q. How can computational methods predict binding modes and guide target identification?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with DHFR or kinases. shows triazole-acetamide derivatives docking into ATP-binding pockets via hydrogen bonds with Lys68 and Asp94 residues .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable ligand-protein complexes) .
- Pharmacophore Modeling : Identify critical features (e.g., nitrile as a hydrogen bond acceptor) for virtual screening .
Q. How should researchers address contradictions in spectral data during structural validation?
- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G* level) .
- 2D NMR Techniques : HSQC and HMBC resolve ambiguous couplings (e.g., distinguishing piperidine O-linkage from N-alkylation) .
- Case Study : A reported C NMR discrepancy at C-4 of the piperidine ring (observed 48 ppm vs. predicted 52 ppm) was resolved by confirming solvent polarity effects in DMSO-d .
Q. What strategies mitigate byproduct formation during the acetyl-piperidine coupling step?
- Byproduct Identification : LC-MS detects dimerization products (e.g., ’s bis(benzoimidazo-pyridines)) .
- Preventive Measures :
- Use excess nicotinonitrile (1.5 equiv) to drive the reaction forward.
- Add molecular sieves to absorb water and prevent hydrolysis .
- Employ slow addition of the acetyl-piperidine intermediate to minimize exothermic side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
